5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a chemical compound . It is part of a class of compounds known as hydrazone derivatives, which are known to exhibit a wide variety of biological activities .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid involves several steps. The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis
Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a solid . Its empirical formula is C6H9N3 and its molecular weight is 123.16 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives have been synthesized for various research purposes. For instance, the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved using a sequence of reductive amination, chlorination, and cyclization, showing the compound's versatility in organic synthesis (Teng Da-wei, 2012).
Application in Antimicrobial Studies
- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid have been evaluated for their antimicrobial activity. This indicates its potential use in developing antimicrobial agents (B. Jyothi & N. Madhavi, 2019).
Chemiluminescent Properties
- A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, have been synthesized and their chemiluminescent properties explored. This highlights its utility in the field of bioconjugation and chemiluminescence research (M. Adamczyk et al., 2003).
Biological Evaluation of Derivatives
- Research on the synthesis of pyrazinecarboxamides, including derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, has revealed their potential in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This demonstrates the compound's relevance in pharmacological and biological research (M. Doležal et al., 2006).
Development of Industrial Processes
- The compound and its derivatives have been used in developing industrial processes, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, to prepare various imidazo[1,2-a]pyrazines efficiently. This underscores its industrial relevance, particularly in the pharmaceutical industry (M. Baenziger et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJRJGERMVGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620471 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
CAS RN |
885281-33-4 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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